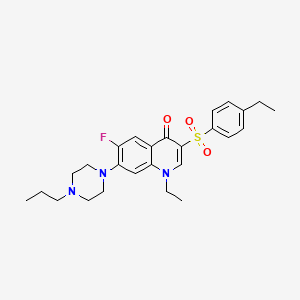
1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Ethyl–Piperazinyl Quinolinyl-(E)-Chalcone Derivatives
This application involves the use of titanium nanomaterial-based sulfonic acid catalysts for the synthesis of (E)-3-(2-(4-ethylpiperazin-1-yl)quinolin-3-yl)-1phenylprop-2-en-1-one derivatives. The process is noted for its environmental friendliness and efficiency, utilizing a facile and solvent-free method. The synthesized derivatives were characterized using various techniques, indicating the compound's utility in creating structurally complex and potentially biologically active molecules (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).
Synthesis and Biological Evaluation as Potential Topoisomerase I Inhibitors
This research avenue focuses on synthesizing a new series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, building on the structure of related quinolones. These compounds were evaluated as potential topoisomerase I (Top I) inhibitors, demonstrating significant inhibition at 100 μM. In vitro anti-proliferative activity against various cancer cell lines further underscores the compound's potential in developing new anticancer agents (Raoling Ge et al., 2016).
Green Approach in Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives
This study showcases the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. Highlighting an environmentally friendly and efficient approach, this methodology offers advantages such as high yield, simplicity, and short reaction times. The catalyst itself, characterized by various spectroscopic techniques, demonstrates potential for cost-effective large-scale production (Arul Murugesan, R. M. Gengan, & A. Krishnan, 2016).
Antitumor Activity of Imino Diels-Alder/Intramolecular Amide Cyclization Cascade Reactions
This application involves the diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones via solvent-free conditions using a sulfonic acid catalyst. The resulting compounds were prepared in good yield, showing high regioselectivity and diastereoselectivity, indicating their potential as bioactive compounds with antitumor activities (Diego R Merchán Arenas & V. Kouznetsov, 2014).
Eigenschaften
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-4-11-28-12-14-30(15-13-28)24-17-23-21(16-22(24)27)26(31)25(18-29(23)6-3)34(32,33)20-9-7-19(5-2)8-10-20/h7-10,16-18H,4-6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOACOAUYPDXDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)CC)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

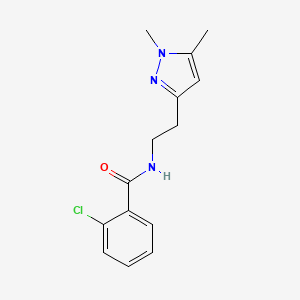
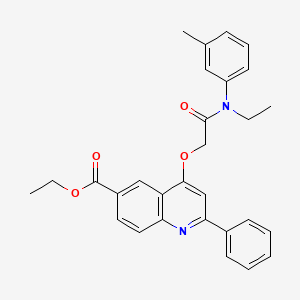

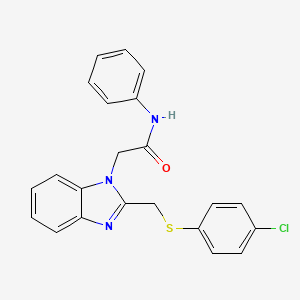
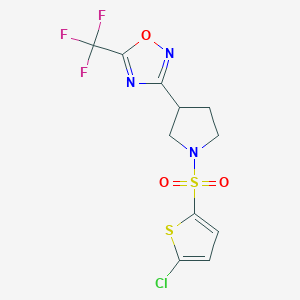

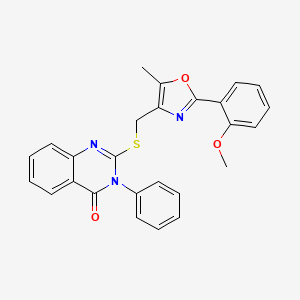
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)
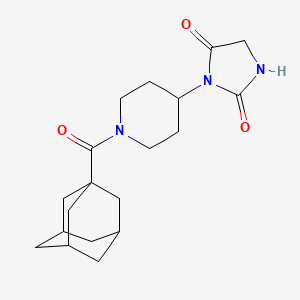

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)


